Benzene-1,2,4,5-tetracarboxylate

Description

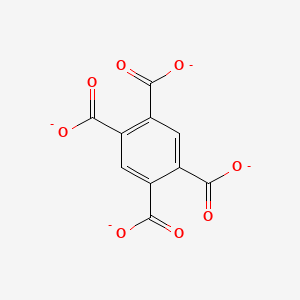

Structure

2D Structure

3D Structure

Properties

CAS No. |

7242-86-6 |

|---|---|

Molecular Formula |

C10H2O8-4 |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

benzene-1,2,4,5-tetracarboxylate |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/p-4 |

InChI Key |

CYIDZMCFTVVTJO-UHFFFAOYSA-J |

SMILES |

C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Synonyms |

benzene-1,2,4,5-tetracarboxylate |

Origin of Product |

United States |

The Rise of Polycarboxylic Acid Ligands in Materials Science

At the heart of many advanced materials are polycarboxylic acid ligands, a class of molecules characterized by the presence of multiple carboxylic acid groups. These ligands are instrumental in the construction of complex, multi-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers (CPs). The ability of their carboxylate groups to bind with metal ions in various ways allows for the precise tuning of the resulting material's properties.

Benzene-1,2,4,5-tetracarboxylate stands out due to its rigid, aromatic structure and the symmetric placement of its four carboxylate groups. lookchem.com This specific arrangement enables it to act as a versatile connector, or ligand, facilitating the creation of robust and porous three-dimensional frameworks. The stability of these frameworks is further enhanced by aromatic stacking interactions. rsc.org

Core Research Domains: the Impact of Benzene 1,2,4,5 Tetracarboxylate

Oxidative Routes for the Synthesis of Benzene-1,2,4,5-tetracarboxylic Acid

The industrial production of Benzene-1,2,4,5-tetracarboxylic acid, also known as pyromellitic acid, primarily relies on the oxidation of durene (1,2,4,5-tetramethylbenzene). orgsyn.org This process can be achieved through various oxidative methods, including the use of nitric acid or air in the presence of a catalyst. orgsyn.orggoogle.com The gas-phase oxidation of durene or other tetrasubstituted benzene (B151609) derivatives is a common industrial approach. wikipedia.org An idealized reaction for this conversion is:

C₆H₂(CH₃)₄ + 6 O₂ → C₆H₂(C₂O₃)₂ + 6 H₂O wikipedia.org

Synthesis of Ester Derivatives of this compound

Ester derivatives of pyromellitic acid are crucial for various applications, including the production of plasticizers and polymers. rsc.orgontosight.ai

Esterification Reactions and Catalytic Considerations

The synthesis of these esters is typically achieved through Fischer esterification, which involves reacting pyromellitic acid with an alcohol in the presence of an acid catalyst. ontosight.aimasterorganicchemistry.com Common catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the synthesis of tetraoctyl pyromellitate (TOPM) involves the esterification of pyromellitic dianhydride (PMDA) with isooctyl alcohol using tetrabutyl titanate as a catalyst. atlantis-press.com

Formation of Tetraalkyl Esters

The formation of tetraalkyl esters, such as tetramethyl this compound, involves the reaction of pyromellitic acid or its dianhydride with the corresponding alcohol. chembk.com These tetraalkyl esters are valuable as chemical intermediates. chembk.com A one-pot synthesis method for tetraalkyl benzene-1,2,3,5-tetracarboxylates has also been reported, involving a four-component reaction of alkyl propiolates and alkyl 2-nitroethanoates promoted by triphenylphosphine. researchgate.netresearchgate.net

Preparation of Benzene-1,2,4,5-tetracarboxylic Dianhydride (PMDA) as an Intermediate

Pyromellitic dianhydride (PMDA) is a vital intermediate, particularly in the production of polyimides like Kapton. wikipedia.org It is a white, hygroscopic solid. wikipedia.org

Industrially, PMDA is prepared by the gas-phase oxidation of 1,2,4,5-tetramethylbenzene. wikipedia.orgchemicalbook.com In a laboratory setting, it can be synthesized by the dehydration of pyromellitic acid using a dehydrating agent like acetic anhydride (B1165640). wikipedia.orgchemicalbook.comarkat-usa.org The reaction with acetic anhydride typically involves heating the mixture to reflux. arkat-usa.org

Recent research has focused on developing more efficient and environmentally friendly methods for PMDA synthesis. One such method involves the aerobic oxidation of bis(chloromethyl)xylenes catalyzed by a VO(acac)₂/Cu(2-Eth)₂/DABCO system in an ionic liquid, followed by dehydration. arkat-usa.org Another novel approach utilizes a Ni–Mo/ZrO₂ catalyst for the oxidative synthesis from 1,2,4-trimethylbenzene (B165218) and dichloroethane, achieving a high yield and good catalyst recyclability. rsc.orgrsc.org

Derivatization Strategies for Functionalization and Structural Diversification

The functionalization of the this compound core allows for the fine-tuning of its properties for specific applications.

Synthesis of Halogenated Benzene Tetracarboxylic Diimide Derivatives

The synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimide derivatives presents challenges due to the potential for incorrect cyclization and side reactions. researchgate.netnih.gov A successful strategy involves bypassing the traditional route of using cyclic anhydrides and instead directly reacting dihalobenzene-1,2,3,4-tetracarboxylic acids with primary amines in acetic acid. researchgate.netnih.govnsf.govresearchgate.netacs.org This direct solution-phase condensation has proven to be a generalizable method for producing a variety of mellophanic diimide (MDI) derivatives with different imide substitutions and core halogenations. nsf.gov Microwave-assisted conditions have also been shown to be effective for achieving sterically challenging N-derivatizations. researchgate.netnih.govnsf.gov These halogenated diimides are valuable building blocks for creating new organic materials with interesting electronic properties. researchgate.netnih.gov

Functionalization with Other Organic Moieties (e.g., Pyridine (B92270) Derivatives, Zwitterions)

The core structure of this compound, often derived from pyromellitic acid or its dianhydride, serves as a versatile scaffold for the introduction of various organic functional groups. This functionalization is a key strategy to modulate the electronic, optical, and solubility properties of the resulting molecules, leading to advanced materials with tailored characteristics. This section explores the synthetic methodologies for attaching pyridine derivatives and zwitterionic moieties to the this compound framework.

Functionalization with Pyridine Derivatives

The incorporation of pyridinium (B92312) units onto the electron-deficient pyromellitic diimide (PMDI) core, a derivative of benzene-1,2,4,5-tetracarboxylic acid, has been demonstrated as an effective method to alter the material's redox properties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The synthesis begins with the preparation of halogenated PMDI precursors. For instance, mono- and dibrominated pyromellitic diimides (Br-PMDI and Br₂-PMDI) can be synthesized from mono- and dibromodurene through a multi-step process involving oxidation with potassium permanganate (B83412) (KMnO₄), dehydration using acetic anhydride, and subsequent imidization with an appropriate aniline, such as 2,6-diisopropylaniline. nih.govacs.org

These brominated PMDI precursors then react with a nucleophilic pyridine derivative, such as 4-(dimethylamino)pyridine (DMAP). nih.govacs.org The reaction can be carried out under thermal conditions in refluxing polar solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, or benzonitrile (B105546) (PhCN). acs.org However, microwave-assisted synthesis has been shown to significantly accelerate the reaction, allowing for completion in a much shorter time frame at elevated temperatures and pressures. nih.govacs.org

The nucleophilic substitution of the bromide ions by DMAP results in the formation of mono- or bis-functionalized PMDIs bearing cationic 4-(dimethylamino)pyridinium (B8497252) groups. nih.govacs.orgnih.gov The resulting bromide salts can be converted to other salts, for example, by anion exchange with potassium hexafluorophosphate (B91526) (KPF₆) to yield the corresponding PF₆⁻ salts, which may have different solubility and stability properties. nih.gov

This functionalization strategy has been shown to significantly impact the electronic properties of the PMDI core. The introduction of the cationic pyridinium groups can shift the reduction potentials of the imide groups by over +0.5 V. nih.govacs.orgnih.gov This is attributed to the charge-balancing effect, where the cationic charge stabilizes the radical anions formed upon reduction of the diimide. nih.govacs.orgnih.gov Such modifications are of interest for the development of new materials for spin-based optoelectronics. acs.orgnih.gov

Table 1: Synthesis and Characterization of Pyridinium-Functionalized Pyromellitic Diimides

| Precursor | Reagent | Product | Reaction Conditions | Yield (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Br-PMDI | 4-(dimethylamino)pyridine (DMAP) | Mono-DMAP-functionalized PMDI (1·PF₆) | Microwave, 135 °C, 1 h in THF, followed by anion exchange | 60 | Successful mono-functionalization via nucleophilic aromatic substitution. | nih.gov |

| Br₂-PMDI | 4-(dimethylamino)pyridine (DMAP) | Bis-DMAP-functionalized PMDI (2·2PF₆) | Microwave, 135 °C, 1 h in THF, followed by anion exchange | 85 (for anion exchange) | Facile bis-functionalization achieved with significant shift in redox potentials. | nih.gov |

Functionalization with Zwitterions

The covalent attachment of zwitterionic moieties to the this compound core is a less explored area of research compared to functionalization with simple cationic or anionic groups. However, the principles of zwitterion synthesis can be applied to propose potential synthetic routes. Zwitterions contain both a positive and a negative charge within the same molecule, leading to unique properties such as high polarity, good hydrophilicity, and resistance to non-specific protein adsorption.

A plausible strategy to create a zwitterionic derivative of this compound would involve a two-step process starting from pyromellitic dianhydride.

Ring Opening and Amide Formation: The first step would involve the reaction of pyromellitic dianhydride with a diamine containing a protected or precursor functional group that can be later converted to a cationic center. For example, a diamine with a tertiary amine that can be quaternized, or a protected primary or secondary amine. This reaction would open the anhydride rings to form two amic acid functionalities.

Zwitterion Formation: The second step would involve the deprotection and/or reaction to generate the cationic center, while the carboxylic acid groups from the amic acid would provide the anionic centers. For instance, if a diamine containing a tertiary amine was used, it could be quaternized using an alkyl halide. The resulting molecule would possess two quaternary ammonium (B1175870) cations and two carboxylate anions, thus forming a di-zwitterionic structure.

Alternatively, a post-synthetic modification approach could be envisioned. A pre-formed polymer or molecule containing this compound units could be functionalized. For example, if the carboxylate groups are esterified, the remaining positions on the benzene ring could potentially be functionalized with a group that is then converted to a zwitterion.

Table 2: Proposed Synthetic Strategy for Zwitterionic this compound Derivatives

| Starting Material | Reagent(s) | Proposed Intermediate | Proposed Final Product | Key Transformation |

|---|

Coordination Chemistry and Metal Organic Architectures

Ligand Design Principles and Coordination Modes of Benzene-1,2,4,5-tetracarboxylate (H4btec/btec)

The utility of H4btec as a linker stems from its rigid structure and the multiple binding sites offered by its four carboxylate groups. researchgate.net These characteristics allow for the formation of stable and predictable structural motifs. The positioning of two pairs of adjacent carboxylate groups allows for synergistic coordination, which is crucial for stabilizing high-dimensional frameworks.

The four carboxylate groups on the benzene (B151609) ring enable multidentate coordination, allowing the ligand to bridge multiple metal centers simultaneously. researchgate.net This capability is fundamental to the formation of extended networks. The carboxylate groups can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and bis-monodentate. researchgate.net This versatility allows the btec ligand to connect metal ions in numerous ways, leading to a wide array of structural topologies. For instance, in a coordination polymer involving Cu(II), the btec ligand was observed to bridge metal centers through both chelating and monodentate carboxylate groups.

The btec ligand is known for its ability to adopt a variety of coordination geometries and bridging modes, which directly influences the dimensionality and topology of the resulting metal-organic architecture. rsc.orgmdpi.com Common bridging modes include μ2, μ4, and even μ6, where the ligand connects two, four, or six metal centers, respectively. researchgate.netnih.govsci-hub.se For example, in two different polymeric structures, the btec anion was shown to act in a μ2-bridging mode to form a one-dimensional chain and a μ4-bridging mode to create a two-dimensional network. nih.gov In a 2D manganese(II) coordination polymer, the tetracarboxylate moiety acts as a μ6-linker. mdpi.com The flexibility in coordination allows for the construction of 1D chains, 2D layers, and complex 3D frameworks. rsc.orgmdpi.com

| Coordination Mode | Description | Example Compound | Ref. |

| Monodentate | A carboxylate group binds to a single metal ion. | [Co(tptz)(H₂O)₂(H₂btec)] | acs.org |

| μ2-Bridging | The ligand bridges two metal centers. | [Ni(C₃H₄N₂)₂(H₂O)₄][Ni(C₁₀H₂O₈)(C₃H₄N₂)₂(H₂O)₂] | nih.gov |

| μ4-Bridging | The ligand connects four metal centers. | [Co₂(C₁₀H₂O₈)(C₃H₄N₂)₈] | nih.gov |

| μ6-Bridging | The ligand connects six metal centers. | [Mn₂(dpa)(bipy)₂] | mdpi.com |

| μ7-Bridging | The ligand bridges seven metal centers. | [Co₂(btec)(2,2'-bipy)₂(H₂O)] | ias.ac.in |

| Bidentate Chelating | Two oxygen atoms from the same carboxylate group bind to one metal ion. | [Ni(phen)(H₂O)₂]₂(btec) | researchgate.net |

Rational Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The predictable geometry and versatile coordination of the btec ligand make it an excellent building block for the rational design of MOFs and coordination polymers with targeted dimensionalities and properties. mdpi.comias.ac.in By carefully selecting the metal ion, solvent system, and reaction conditions, chemists can direct the self-assembly process to yield specific architectures. rsc.org

The btec ligand has been successfully employed to construct coordination polymers with dimensionalities ranging from 1D to 3D.

1D Chains: In some structures, btec ligands link metal centers to form simple linear or zigzag chains. rsc.orgacs.org For example, a cobalt(II) complex features 1D coordination polymeric chains of [Co(H₂btec)(H₂O)₄]n. acs.org Another example is a copper(II) coordination polymer where the pyromellitate (btec) ligand links dinuclear copper units into a 1D chain. nih.gov

2D Layers: The ligand can connect 1D chains or metal ions to form 2D sheets. ias.ac.inrsc.org In a cobalt(II) compound, btec⁴⁻ ligands bridge metal ions to form a 2D network with a sql (square lattice) topology. ias.ac.in Similarly, a Zn(II)-MOF based on the btec ligand exhibits a (3,4)-connected 2D sheet structure. rsc.org

3D Networks: By bridging in multiple directions, the btec ligand facilitates the creation of robust 3D frameworks, often with porous structures. rsc.orgmdpi.com Solvothermal reactions of Co(II) and Zn(II) salts with a btec precursor resulted in the formation of 3D coordination polymers. rsc.org In one case, 1D zinc-btec⁴⁻ ribbons were connected into a 3D porous framework with 1D channels. rsc.org In another, two Co(II)-based MOFs were synthesized, yielding 3D pillared-layer frameworks. rsc.org

The btec ligand forms stable coordination compounds with a wide range of transition metal ions. The choice of the metal ion influences the coordination number, geometry, and ultimately the final structure of the framework.

Co(II): The reaction of btec with Co(II) has yielded diverse structures, including 1D chains, 2D layers, and 3D frameworks. rsc.orgacs.orgrsc.org For example, a solvothermal reaction produced [Co₂(BTC)(DMA)(H₂O)]n, a 3D coordination polymer where 1D Co(II)-carboxylate chains are linked by the btec⁴⁻ ligands. rsc.org Another study reported a 2D network where each btec⁴⁻ ligand bridges seven Co²⁺ ions in a μ7-coordination mode. ias.ac.in

Cu(II): Copper(II) ions have been used to construct 1D, 2D, and 3D architectures with btec. acs.orgnih.govnih.gov A 1D coordination polymer, [Cu₂(H₃tea)₂(mu₄-pma)]n, was prepared where the btec (pma) ligand adopts a μ4-bridging mode. nih.gov In another case, a 2D coordination grid was formed from Cu(II) and a tetracarboxylate ligand. nih.gov

Zn(II): Zinc(II) is frequently used to build fluorescent MOFs with the btec ligand. rsc.orgrsc.org A solvothermal reaction yielded [Zn₄(BTC)₂(H₂O)₆]n·3nH₂O, a 3D porous framework containing 1D rectangular channels. rsc.org A series of four luminescent Zn(II)-MOFs demonstrated that varying ancillary N-containing ligands can induce different coordination modes in the btec⁴⁻ linker, leading to diverse 2D and 3D networks. rsc.org

Mn(II): Manganese(II) has been incorporated into 2D coordination polymers where the tetracarboxylate ligand can exhibit a μ6-coordination mode, linking six metal centers to form a complex sheet structure. mdpi.com

Other Ions: The btec ligand also coordinates with other metal ions like Fe(II), Cd(II), and Mg(II) to form various metal-organic architectures. acs.org

| Metal Ion | Compound Example | Dimensionality | Structural Features | Ref. |

| Co(II) | [Co₂(btec)(bipy)₂(DMF)] | 3D | Pillared-layer framework | rsc.org |

| Cu(II) | [Cu₂(H₃tea)₂(mu₄-pma)]n | 1D | 1D chain with μ4-bridging btec | nih.gov |

| Zn(II) | [Zn₄(BTC)₂(H₂O)₆]n | 3D | Porous framework with 1D channels | rsc.org |

| Mn(II) | [Mn₂(µ₆-dpa)(bipy)₂]n | 2D | 2D network with μ6-bridging linker | mdpi.com |

| Ni(II) | [Ni(phen)(H₂O)₂]₂(btec) | 1D | Dinuclear units linked into chains | researchgate.net |

| Fe(II) | (HNEt₃)₂[Fe₂(cpb)] | 3D | Hexagon-based kgd-net topology | acs.org |

Integration with Lanthanide Ions for Luminescent Architectures

The incorporation of lanthanide ions into frameworks with this compound ligands is a significant area of research, primarily due to the potential for creating materials with interesting luminescent properties. The carboxylate groups of the ligand can effectively sensitize the luminescence of lanthanide ions.

Reactions between the sodium salt of benzene-1,2,4,5-tetracarboxylic acid and various lanthanide ions (from Samarium to Dysprosium) in water have yielded a series of isostructural coordination polymers. nih.gov These compounds, with the general formula [Ln₄(btec)₃(H₂O)₁₂·20H₂O]∞, demonstrate how the ligand can facilitate the formation of predictable structures across a range of lanthanides. nih.gov A key finding in this area is the successful application of a heterodinuclear strategy, which has been shown to enhance brightness by up to 35% and allows for the tuning of emission colors from green to yellow, orange, and red. nih.gov

Furthermore, aqueous reactions between this compound and lanthanide ions have led to the isolation of seven distinct families of coordination polymers. rsc.org These families exhibit varied chemical formulae, such as {[Tm₄(btec)₃(H₂O)₁₀]·7H₂O}∞ and {[Ln₅(btec)₃(Hbtec)(H₂O)₁₂]}∞ (where Ln = Eu, Gd), showcasing the ligand's versatility in forming diverse, high-dimensional structures with lanthanides. rsc.org The choice of lanthanide ion and reaction conditions can thus be used to control the stoichiometry and hydration level of the resulting framework. rsc.org

Role of Alkali and Alkaline Earth Metal Ions (e.g., Ba(II), Sr(II), Na(I)) in Framework Formation

Studies have shown that the presence of alkali metals like sodium (Na⁺) and potassium (K⁺) can impact the dimensionality of the framework. For instance, the ionic radius of the alkali metal can affect the size of the ionic network within the crystal structure. osti.gov The incorporation of these ions can also enhance the thermal stability of the framework through ionic bonding interactions. osti.gov

In the case of alkaline earth metals, ions like Barium (Ba²⁺) and Strontium (Sr²⁺) have been successfully used to construct novel metal-organic frameworks with this compound and its derivatives. For example, the reaction of 3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid with Ba(II) ions resulted in a framework with the formula [Ba₂(dbtec)(H₂O)₂]n. sci-hub.se In this structure, the Ba(II) ions are ten-coordinate, bonded to oxygen atoms from four different dibromothis compound ligands and two bridging water molecules. sci-hub.se

Similarly, strontium-based MOFs have been synthesized using a derivative, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. nih.gov In one such structure, two distinct seven-coordinate Sr²⁺ centers are observed. One is coordinated to six oxygen atoms from the carboxylate groups of the ligands and one oxygen from a dimethylformamide (DMF) molecule, while the other coordinates to five carboxylate oxygens and two water molecules. nih.gov This demonstrates the multidentate nature of the tetracarboxylate ligand and the high coordination numbers achievable with strontium ions, leading to complex and interesting three-dimensional networks. nih.gov

Table 1: Examples of Alkali and Alkaline Earth Metal-Based Frameworks

| Metal Ion | Ligand | Resulting Framework Formula | Key Structural Feature |

|---|---|---|---|

| Ba(II) | 3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid | [Ba₂(dbtec)(H₂O)₂]n | Ten-coordinate Ba(II) ions forming a 3D network. sci-hub.se |

| Sr(II) | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene | [Sr₂(C₃₄H₁₈O₈)(C₃H₇NO)₂]n | Seven-coordinate Sr(II) centers in a complex 3D framework. nih.gov |

| Na(I), K(I) | Benzene-1,2,4,5-tetracarboxylic acid | Not specified | Influence the dimensionality and thermal stability of the framework. osti.gov |

Influence of Co-ligands (e.g., N-donor heterocycles, water) on Structural Outcome

The introduction of co-ligands, particularly N-donor heterocycles and water molecules, significantly influences the final structure of coordination polymers based on this compound. These co-ligands can compete with or complement the coordination of the primary tetracarboxylate ligand, leading to a wide array of structural motifs and dimensionalities.

N-donor heterocyclic ligands, such as 4-aminopyridine, pyrazine, and 4,4'-bipyridine (B149096), introduce additional coordination sites and can act as pillars or bridges between metal-carboxylate units, extending the dimensionality of the framework. acs.org The use of different N-containing ligands with a Zn(II)/H₄BTEC system has been shown to induce various coordination modes in the BTEC⁴⁻ ligand, leading to diverse framework topologies, including 2D sheets and complex 3D networks. researchgate.netrsc.org For example, the combination of Co(II), benzene-1,2,4,5-tetracarboxylic acid, and 4,4'-bipyridine can result in a 1D chain of [Co(4,4'-bipy)(H₂O)₄]²⁺, with the btec⁴⁻ anion present unbound in the lattice and linked through strong hydrogen bonds. acs.org This highlights how the interplay between the tetracarboxylate and N-donor co-ligands can be finely tuned to control the final supramolecular architecture. acs.org

Crystallization Methodologies for Coordination Architectures

The method of crystallization is a critical factor in determining the structure and quality of coordination polymers derived from this compound. Different techniques can lead to distinct phases and morphologies.

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are widely employed for the synthesis of this compound-based coordination polymers. These techniques involve heating the reactants in a sealed vessel in the presence of a solvent (solvothermal) or water (hydrothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of thermodynamically stable products.

For instance, the hydrothermal synthesis of cobalt(II) and copper(II) complexes with this compound has been carried out at 160°C. researchgate.net Solvothermal reactions of Co(II) or Zn(II) salts with 1,2,4,5-benzenetetracarboxylic dianhydride have also yielded 3D coordination polymers. researchgate.netrsc.org The choice of solvent can also be a crucial parameter. For example, two different strontium-based MOFs were obtained by using either a DMF/water or an ethanol/water solvent system under solvothermal conditions, highlighting the structure-directing role of the solvent. nih.gov

Slow Diffusion and Gel Media Techniques

Slow diffusion and gel media techniques are alternative crystallization methods that allow for the growth of high-quality single crystals by controlling the rate at which reactants come into contact. These methods are particularly useful for obtaining kinetically favored products that may not form under the high-temperature conditions of solvothermal synthesis.

Reactions in aqueous media between this compound and various lanthanide ions have successfully employed slow diffusion through water or gel media to produce seven different families of coordination polymers. rsc.org This approach facilitates the gradual formation of the crystalline lattice, often leading to larger and more well-defined crystals suitable for single-crystal X-ray diffraction analysis.

Topological Analysis and Structural Diversity of this compound-Based Frameworks

The structural diversity of coordination polymers derived from this compound is vast, owing to the ligand's multiple coordination sites and conformational flexibility of the carboxylate groups. Topological analysis is a powerful tool used to simplify and classify the complex 3D networks of these materials, describing the connectivity of the nodes (metal centers or clusters) and linkers (ligands).

The this compound ligand can adopt various coordination modes, leading to a range of network topologies. For example, in combination with different N-donor co-ligands and Zn(II) ions, it can form frameworks with diverse topologies, including a (3,4)-connected 2D sheet, a rare (4,4,4)-connected 2D layer, and unprecedented (3,3,4,4,4)-connected and (4,4,4,6,6)-connected 3D networks. researchgate.netrsc.org

The choice of metal ion also significantly influences the resulting topology. For instance, a Ba(II)-based framework with a derivative of the ligand exhibits a novel 3D 3-nodal network with alternating 8-connected and two 10-connected nodes. sci-hub.se This rich structural chemistry underscores the versatility of this compound as a building block for creating a wide array of metal-organic frameworks with tailored network topologies. sci-hub.sersc.org

Post-Synthetic Modification Strategies within Metal-Organic Frameworks

Post-synthetic modification (PSM) has emerged as a powerful and versatile strategy for the functionalization of metal-organic frameworks (MOFs). rsc.orgresearchgate.net This approach involves the chemical transformation of a pre-synthesized MOF, allowing for the introduction of new functionalities that might not be achievable through direct synthesis due to issues like ligand instability or reactivity under solvothermal conditions. rsc.orgresearchgate.net MOFs constructed from this compound, also known as pyromellitic acid, are particularly interesting candidates for PSM. This is due to the inherent presence of uncoordinated carboxylic acid groups within certain framework topologies, which can act as reactive sites for further chemical derivatization.

A notable example is the porous aluminum pyromellitate MOF, MIL-121. In this structure, the this compound ligand coordinates to the aluminum centers through only two of its four carboxylate groups. The remaining two carboxylic acid functionalities are oriented towards the channels of the framework, making them accessible for subsequent chemical reactions. rsc.orgresearchgate.net This unique structural feature provides a platform for a variety of post-synthetic modification strategies.

One innovative PSM approach demonstrated on a hierarchical MIL-121 framework involves the conversion of the pendant carboxylic acid groups into more reactive anhydride (B1165640) functionalities. acs.org This transformation creates an effective anchor for the covalent attachment of a diverse range of organic molecules. The anhydride-functionalized MOF has been shown to react with various nucleophiles, including alcohols, amines, and thiols, leading to the formation of new ester, amide, and thioester linkages within the porous structure. acs.org This method significantly broadens the chemical diversity that can be incorporated into the MOF, enabling the tailoring of its properties for specific applications.

The success of these covalent modifications highlights the potential of this compound-based MOFs as versatile platforms for creating functional materials. The ability to introduce a wide array of chemical moieties allows for the fine-tuning of properties such as surface chemistry, porosity, and catalytic activity.

Below is a summary of various guest molecules that have been successfully grafted onto an anhydride-modified MIL-121 framework, demonstrating the versatility of this post-synthetic modification strategy.

| Guest Molecule | Type of Linkage | Reference |

| Methanol | Ester | acs.org |

| Ethanol | Ester | acs.org |

| 1-Propanol | Ester | acs.org |

| Aniline | Amide | acs.org |

| 4-Ethylaniline | Amide | acs.org |

| 1-Naphthylamine | Amide | acs.org |

| 1-Pentanethiol | Thioester | acs.org |

| Pt(II)/Pt(IV) complexes | Covalent Binding | acs.org |

| Polyaromatic amines | Amide | acs.org |

Beyond covalent modifications of the organic linker, post-synthetic metalation (PSMet) represents another important strategy for functionalizing MOFs. rsc.orgnih.gov This technique involves the introduction of new metal ions into the framework after its initial synthesis. These metal ions can be incorporated at various sites, including open coordination sites on the metal nodes or by coordination to functional groups on the organic linkers. rsc.organu.edu.au In the context of this compound-based MOFs, the free carboxyl groups could potentially serve as binding sites for new metal ions, thereby introducing new catalytic or sorption sites into the material. While specific examples of PSMet on pyromellitate MOFs are less common, the principle remains a viable and promising avenue for future research.

The ability to perform tandem post-synthetic modifications further expands the complexity and functionality of the resulting materials. rsc.org For instance, a primary modification could be followed by a secondary reaction on the newly introduced functional group, allowing for the construction of more elaborate molecular architectures within the MOF pores. The strategic application of these PSM techniques to MOFs containing this compound opens up a wide range of possibilities for creating highly tailored materials for catalysis, separations, and sensing.

Supramolecular Chemistry and Crystal Engineering

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds are the primary directional forces governing the self-assembly of benzene-1,2,4,5-tetracarboxylate. The molecule's four carboxyl groups can be systematically deprotonated, offering a tunable platform for creating diverse and robust hydrogen-bonding motifs that dictate the resulting supramolecular architecture.

The carboxylic acid groups of this compound readily participate in strong O-H…O hydrogen bonds, forming well-defined supramolecular synthons. In its neutral state, the molecule can form classic centrosymmetric carboxylic acid dimers. However, its polyprotic nature allows for more complex arrangements. Upon partial deprotonation, the resulting dianion, (H₂bta)²⁻, exhibits a remarkable diversity of H-bonding patterns. This flexibility allows for the formation of either intramolecular O-H…O hydrogen bonds between adjacent carboxylate and carboxylic acid groups on the same molecule or intermolecular O-H…O bonds that link anions together. rsc.org These intermolecular interactions can propagate into extended one-dimensional ribbons or two-dimensional (2D) networks, serving as a scaffold for larger assemblies. rsc.org

In multicomponent systems such as cocrystals and salts, this compound engages in a variety of heteromolecular hydrogen bonds. When co-crystallized with nitrogen-containing compounds like 4,4'-bipyridyl or adenine, strong charge-assisted N⁺-H…O⁻ and O-H…N hydrogen bonds are primary structure-directing interactions. rsc.orgresearchgate.netnih.gov These robust synthons link the acidic component with the basic co-former, often resulting in complex chains or rings. nih.govacs.org

Weaker C-H…O hydrogen bonds also play a crucial, albeit secondary, role in stabilizing the crystal packing. researchgate.netnih.gov These interactions link the primary hydrogen-bonded chains and networks, extending the dimensionality of the supramolecular structure into continuous three-dimensional (3D) frameworks. researchgate.netnih.govacs.org The interplay of these varied hydrogen bonds—from strong, charge-assisted interactions to weaker, stabilizing contacts—is fundamental to the construction of the intricate solid-state architectures observed in these systems. researchgate.net

Table 1: Hydrogen Bonding Interactions in this compound Assemblies

| Interaction Type | Description | Role in Supramolecular Structure | Example Co-formers |

|---|---|---|---|

| O-H…O | Interaction between carboxylic acid and/or carboxylate groups. | Forms intramolecular bonds within dianions or intermolecular links creating chains and 2D networks. rsc.org | Self-assembly of (H₂bta)²⁻ anions. rsc.org |

| N-H…O | Charge-assisted bond between a protonated nitrogen base and a deprotonated carboxylate group. | Acts as a primary synthon linking the acid and co-former into chains or discrete aggregates. researchgate.netnih.gov | 4,4'-Bipyridyl, Hexamethylenetetramine, Adenine. researchgate.netnih.gov |

| O-H…N | Interaction between a protonated carboxylic acid group and a nitrogen atom of a basic co-former. | Forms robust links between components, contributing to the primary structural motif. nih.gov | 4,4'-Bipyridyl. nih.gov |

| C-H…O | Weaker interaction between C-H donors (from the benzene (B151609) ring or co-former) and carboxylate oxygen acceptors. | Links primary hydrogen-bonded chains and layers to form extended 3D frameworks. researchgate.netnih.gov | 4,4'-Bipyridyl, Hexamethylenetetramine. nih.gov |

Role of π-Stacking Interactions in Crystal Packing

In cocrystals with aromatic co-formers, such as stilbazole derivatives, π-stacking is a predominant feature. rsc.org Often, the stacking is controlled by cation–π interactions, which dictate a head-to-tail arrangement of the co-former cations. rsc.org This organization is crucial for pre-organizing molecules for solid-state reactions. In other systems, the aggregation of neighboring stacks is further stabilized by inter-stack interactions, such as C–H⋯O hydrogen bonds, which link the columnar motifs. rsc.org The interplay between the strong, directional hydrogen bonds and the weaker, but significant, π-stacking forces is a key element in achieving dense and stable crystal packing.

Formation of Cocrystals and Multicomponent Solids

Benzene-1,2,4,5-tetracarboxylic acid is an exemplary building block for the synthesis of cocrystals and other multicomponent solids due to its array of hydrogen bond donors and acceptors. researchgate.net By combining it with molecules containing complementary functional groups (co-formers), a vast range of crystalline materials with tailored structures and properties can be engineered. researchgate.netacs.orgresearchgate.net

The process of cocrystallization relies on the molecular recognition between the acid and the co-former, typically driven by the formation of robust hydrogen-bonded heterosynthons. researchgate.net For instance, co-crystallization with various amines or pyridyl-containing molecules consistently yields intricate supramolecular frameworks. researchgate.netnih.gov Depending on the stoichiometry, the degree of proton transfer (forming a salt or a neutral cocrystal), and the geometry of the co-former, the resulting architectures can range from discrete, zero-dimensional assemblies to one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.netrsc.org This modular approach allows for fine-tuning of the solid-state structure by simply varying the molecular components. researchgate.net

Table 2: Examples of Cocrystals and Multicomponent Solids with Benzene-1,2,4,5-tetracarboxylic Acid

| Co-former | Resulting Structure | Key Interactions | Reference |

|---|---|---|---|

| 4,4'-Bipyridyl | 3D framework | O-H…N, N-H…O, C-H…O | nih.govacs.org |

| Hexamethylenetetramine | Molecular staircase | N-H…O, C-H…O, intramolecular O-H…O | nih.gov |

| 2,4,5-tri(4-pyridyl)-imidazole | 3D supramolecular framework with 1D channels | C–H···O, O–H···O, N–H···O | researchgate.net |

| Adenine | 3D supramolecular framework with 1D channels | C–H···O, O–H···O, N–H···O | researchgate.net |

| Stilbazole derivatives | Discrete ternary arrays or 2D hydrogen-bonded networks | O–H⋯O⁻, N⁺–H⋯O⁻, Cation–π stacking | rsc.org |

Design and Realization of Host-Guest Systems and Porous Channels

The rigid structure and well-defined interaction sites of this compound make it an ideal component for the bottom-up construction of porous materials and host-guest systems. The predictable self-assembly of this molecule, either alone or with other components, can generate crystalline frameworks containing voids, channels, or cavities capable of encapsulating guest molecules.

In hydrogen-bonded organic frameworks, the assembly of this compound with specific organic linkers can create 3D structures with one-dimensional channels. researchgate.net A more common and robust strategy involves its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). nih.govnih.gov For example, the reaction of pyromellitic acid with aluminum under hydrothermal conditions yields MIL-121, a porous MOF. nih.govresearchgate.net In this structure, the aluminum centers are linked by the carboxylate groups, creating a 3D framework with 1D channels. nih.gov A notable feature of MIL-121 is that two of the four carboxylic acid groups on each ligand remain uncoordinated and point into the channels, functionalizing the pore surface and creating a hydrophilic environment. nih.govresearchgate.net Similarly, a MOF synthesized from Sb³⁺ and pyromellitic acid exhibits a porous structure with a large specific surface area, which enhances contact with electrolytes. nih.gov These examples demonstrate how the ligand's geometry and functionality can be harnessed to create porous materials with tailored channel sizes and chemical environments. nih.govresearchgate.net

Crystal Engineering Principles Applied to this compound Assemblies

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com Benzene-1,2,4,5-tetracarboxylic acid is a prime example of a versatile template in crystal engineering due to its high symmetry and predictable hydrogen-bonding capabilities. rsc.orgacs.org Its rigid framework and multiple, strategically placed functional groups allow for a high degree of control over the assembly of molecules in the solid state.

One prominent application is its use as a template to control solid-state reactivity. By co-crystallizing with stilbazole derivatives, the acid's dianion organizes the cations into specific arrangements via hydrogen bonding and π-stacking. rsc.orgresearchgate.net This pre-organization aligns the reactive double bonds of the stilbazolium cations, enabling regio-controlled [2+2] photocycloadditions upon UV irradiation in the solid state. rsc.org The structural diversity of the hydrogen-bonding motifs displayed by the (H₂bta)²⁻ dianion allows for the formation of different crystal packing arrangements, which in turn can be used to direct the outcome of the topochemical reaction. rsc.org This demonstrates a core principle of crystal engineering: using a well-understood molecular building block to manipulate supramolecular assembly and, by extension, the bulk properties and reactivity of a material.

Polymer Chemistry and Advanced Materials Development

Benzene-1,2,4,5-tetracarboxylate as a Monomer for High-Performance Polymers

This compound, primarily in its dianhydride form (PMDA), is a crucial monomer for synthesizing a variety of high-performance polymers. sigmaaldrich.comchemicalbook.com These polymers are sought after in industries like aerospace, electronics, and automotive due to their outstanding properties. ontosight.aisigmaaldrich.com The rigid, planar structure of the benzene (B151609) ring, combined with the four carboxylic acid groups, imparts exceptional thermal and oxidative stability, high mechanical strength, and excellent chemical resistance to the resulting polymers. blitchem.comfishersci.com

PMDA's reactivity allows it to be a building block for several types of thermoplastics, including polyesters and polyethers. sigmaaldrich.comchemicalbook.com The incorporation of this monomer into the polymer backbone enhances the material's performance characteristics, making it suitable for applications that demand durability under extreme conditions. blitchem.com For instance, polymers derived from PMDA are used in the manufacturing of flexible printed circuit boards, wire insulation, and various composite materials for the aerospace and automotive sectors. ontosight.ai

Synthesis of Polyimides and Polyesters

The synthesis of polyimides and polyesters are two of the most significant applications of this compound, again, predominantly utilizing its dianhydride form, PMDA. ontosight.aiblitchem.com

Polyimides: Aromatic polyimides, known for their exceptional thermal and mechanical properties, are widely synthesized using PMDA as a key monomer. ontosight.aitandfonline.com The process typically involves a two-step reaction. First, PMDA reacts with an aromatic diamine, such as p,p'-oxydianiline (ODA), in a polar aprotic solvent like N-methylpyrrolidone (NMP) to form a soluble poly(amic acid) precursor. titech.ac.jp This precursor solution can then be processed into films, coatings, or fibers. The second step involves thermal or chemical imidization, where the poly(amic acid) is heated to high temperatures (around 300-350°C) or treated with chemical dehydrating agents to form the final, insoluble, and infusible polyimide. tandfonline.comtitech.ac.jp The resulting polyimides, such as Kapton, exhibit remarkable thermal stability, with decomposition temperatures often exceeding 500°C. blitchem.combusinessresearchinsights.com

Polyesters: this compound and its dianhydride are also used in the production of polyesters. google.comgoogle.com The synthesis involves the polyesterification reaction of the tetracarboxylic acid or its dianhydride with polyhydric alcohols, such as diols. google.comgoogle.com For example, pyromellitic acid polyester (B1180765) polyols can be prepared by reacting PMDA with a dihydric alcohol. google.com These polyester resins can be formulated to have high functionality and, when reacted with isocyanates, can produce polyurethane foams with good dimensional stability and fire-retardant properties. google.com The introduction of the rigid benzene ring from the pyromellitate monomer contributes to the thermal stability and mechanical strength of the resulting polyester. mdpi.com

Table 1: Examples of Polymer Synthesis using this compound Derivatives

| Polymer Type | Monomers | Key Properties of Resulting Polymer | Reference |

|---|---|---|---|

| Polyimide | Pyromellitic dianhydride (PMDA), p,p'-oxydianiline (ODA) | High thermal stability, excellent mechanical properties | titech.ac.jp |

| Polyester Polyol | Pyromellitic dianhydride (PMDA), Dihydric alcohol (e.g., ethylene (B1197577) glycol) | High functionality, improved flame retardancy in polyurethanes | google.com |

| Poly(amic acid) | Pyromellitic dianhydride (PMDA), 2,6-diaminoanthraquinone (B87147) | Self-assembly into nanostructures | acs.org |

| Polyimide | Hydrogenated pyromellitic dianhydride (H-PMDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB) | Colorless, low coefficient of thermal expansion | nih.gov |

Development of Functional Materials and Nanocomposites

The unique structure of this compound makes it a valuable component in the development of advanced functional materials and nanocomposites. Its ability to act as a multivalent ligand allows for the construction of complex, highly ordered structures. rsc.org

One of the most prominent applications in this area is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . rsc.orgrsc.orgnih.gov The four carboxylate groups can coordinate with metal ions in various ways, leading to the formation of one-, two-, or three-dimensional networks. nih.gov These materials can exhibit porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net For instance, coordination polymers of this compound with cobalt(II) and zinc(II) have been synthesized, with the zinc-based polymer showing luminescent properties. rsc.orgresearchgate.net

Furthermore, benzene-1,2,4,5-tetracarboxylic acid and its dianhydride are utilized in creating other functional materials. For example, it can be used to prepare supramolecular hydrogels. sigmaaldrich.com In the realm of nanocomposites, PMDA can be used to modify the surface of nanoparticles or to create polymer matrices for nanocomposite materials, enhancing their thermal and mechanical properties. The self-assembly of poly(amic acid) derived from PMDA and 2,6-diaminoanthraquinone into nanowires and helical ribbons showcases its potential in bottom-up nanofabrication. acs.org

Application as Polymer Additives and Plasticizers

Beyond its role as a primary monomer, this compound and its derivatives find applications as polymer additives, serving to modify and enhance the properties of existing polymers. sdlookchem.commade-in-china.com

Esters derived from pyromellitic acid, known as pyromellitates, have been investigated and used as plasticizers , particularly for polyvinyl chloride (PVC). sdlookchem.comgoogle.comgoogle.com These plasticizers, such as tetra-iso-nonyl pyromellitate and tetra-isodecyl pyromellitate, can improve the flexibility of PVC while offering good thermal stability and low volatility. google.comgoogle.com The choice of the alcohol used in the esterification of pyromellitic acid allows for the tuning of the plasticizer's properties to meet specific performance requirements. google.com

Catalysis and Reaction Mechanism Studies

Heterogeneous Catalysis within Metal-Organic Frameworks Incorporating Benzene-1,2,4,5-tetracarboxylate

This compound, often abbreviated as btec or from its acid form H₄BTC, is a crucial building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The rigid and polyfunctional nature of the btec ligand allows for the creation of robust, high-dimensional frameworks with diverse topologies. rsc.orgrsc.org

These MOFs serve as effective heterogeneous catalysts due to their high surface area, tunable pore sizes, and the presence of catalytically active metal sites. By changing the metal ion (e.g., Co, Zn, Ni, lanthanides), the catalytic properties of the resulting MOF can be tailored for specific applications. rsc.orgrsc.orgresearchgate.net For instance, solvothermal reactions of metal salts with the anhydride (B1165640) form of the acid, 1,2,4,5-benzene tetracarboxylic dianhydride, have been used to create 3D coordination polymers. rsc.org One such zinc-based framework was found to be a porous material, while a cobalt-based polymer was a dense 3D structure. rsc.org

The applications of these btec-based MOFs are varied, ranging from luminescent sensors for detecting metal ions to materials for energy storage and environmental remediation. acs.org Cobalt-based MOFs using the btec linker have been specifically investigated for their electrochemical properties in hybrid supercapacitors. rsc.org

Below is a table summarizing various MOFs and coordination polymers synthesized using this compound and their applications.

| Compound/MOF Name | Metal Ion(s) | Application/Key Finding |

| {[Co₂(BTC)(DMA)(H₂O)]n} | Cobalt(II) | A 3D coordination polymer. rsc.org |

| {[Zn₄(BTC)₂(H₂O)₆]n·3nH₂O} | Zinc(II) | A 3D porous framework with luminescent properties. rsc.org |

| {[Ln₄(btec)₃(H₂O)₁₂]·12H₂O}n | Lanthanides (Er, Tm, Y) | High-dimensional coordination polymers formed in aqueous media. rsc.org |

| Co-MOF (BTCA) | Cobalt(II) | Investigated as an electrode material for hybrid supercapacitors, demonstrating redox activity. rsc.org |

| H₄BTC-PANI/pC₃N₄ | - | A nanocomposite used for the efficient adsorption (97.1% removal) of Cr(VI) ions from water. acs.org |

Mechanistic Investigations of Catalytic Reactions

The catalytic activity of MOFs incorporating this compound is primarily attributed to the metal nodes acting as Lewis acid sites. In many catalytic processes, reactant molecules coordinate to these unsaturated metal centers within the MOF's pores, facilitating their transformation.

The mechanism is often shape-selective, meaning the size and shape of the MOF's pores can control which molecules can access the active sites, leading to high selectivity for certain products. The btec linker plays a critical role in defining this porous structure. While the linker itself is not typically consumed in the catalytic reaction, its electronic properties and rigidity are fundamental to the stability and activity of the framework. In some cases, the linker can be directly involved, with redox couples observed in cyclic voltammetry being attributed to the btec linker itself. researchgate.net

Role in Charge Transfer Complexes and Redox Processes

Benzene-1,2,4,5-tetracarboxylic acid and its corresponding dianhydride (pyromellitic dianhydride, PMDA) are powerful electron acceptors. oup.com This property allows them to form charge-transfer (CT) complexes with various electron-donor molecules, particularly polymethylbenzenes and other aromatic compounds. oup.comwikipedia.org In these complexes, there is a partial transfer of electron density from the donor to the acceptor, resulting in materials with distinct electronic and optical properties.

Crystallographic studies have shown that in the solid state, these CT complexes often feature alternating stacks of donor and acceptor molecules. nih.goviucr.org For example, PMDA forms well-defined binary complexes with naphthalene, fluoranthene, and anthracene (B1667546) derivatives. nih.goviucr.org

The tetracarboxylate's involvement in redox processes is also evident in its use within MOFs for electrochemical applications. A cobalt-based MOF using the btec linker (Co-BTCA) was synthesized and studied as an electrode material. Its electrochemical performance in a hybrid supercapacitor relies on the redox activity of the framework, demonstrating its ability to facilitate electron transfer processes. rsc.org This suggests that both the metal centers and potentially the organic linker participate in the charge storage mechanism.

Utilization as Reagents or Intermediates in Advanced Organic Synthesis

Beyond its role as a structural linker in MOFs, benzene-1,2,4,5-tetracarboxylic acid and its dianhydride are valuable reagents and intermediates in advanced organic synthesis. chemicalbook.com A primary application is in the synthesis of high-performance polyimides, where the dianhydride reacts with diamines. wikipedia.org It also serves as a curing agent and a cross-linking agent for resins. chemicalbook.com

More advanced synthetic utility is demonstrated in the regioselective synthesis of complex esters. acs.orgacs.org Because the four carboxylic acid groups have different spatial relationships (ortho, meta, and para to each other), they can be selectively reacted. Researchers have developed methods to create a wide range of partially or fully esterified products, including those with different alcohol groups at various positions on the benzene (B151609) ring. acs.org

This is often achieved by starting with pyromellitic dianhydride (PMDA), which can be selectively opened by one alcohol to form a monoester anhydride. This intermediate can then be reacted with a second, different alcohol. By employing protecting groups like benzyl (B1604629) esters, which can be selectively removed via catalytic hydrogenolysis, chemists can synthesize complex tri- and tetra-esters with a precisely controlled substitution pattern that would be difficult to achieve otherwise. acs.org This strategic manipulation of the molecule's reactive sites showcases its utility as a versatile intermediate in multi-step organic synthesis. acs.org

Advanced Analytical and Spectroscopic Methodologies for Structural and Electronic Elucidation

X-ray Diffraction Techniques

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the absolute three-dimensional structure of a molecule. youtube.com This method requires the growth of a high-quality single crystal, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. youtube.com The resulting diffraction pattern allows for the precise mapping of electron density and, consequently, the positions of individual atoms within the crystal lattice.

For benzene-1,2,4,5-tetracarboxylic acid, SCXRD studies have provided definitive confirmation of its molecular structure. These studies reveal a planar benzene (B151609) ring to which four carboxyl groups are attached at the 1, 2, 4, and 5 positions. The analysis of the crystal structure of a co-crystal of benzene-1,2,4,5-tetracarboxylic acid and caffeine (B1668208) showed that the benzene-1,2,4,5-tetracarboxylic acid molecule is nonplanar, with the carboxylic acid groups twisted relative to the benzene ring. nih.gov Specifically, the dihedral angles between the ring and the pendent carboxylic acid groups were found to be 44.22 (7)° and 49.74 (7)°. nih.gov

Interactive Table: Crystallographic Data for a Benzene-1,2,4,5-tetracarboxylic Acid Co-crystal

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8633 (3) |

| b (Å) | 8.3541 (4) |

| c (Å) | 12.0691 (6) |

| α (°) | 83.203 (2) |

| β (°) | 86.138 (2) |

| γ (°) | 74.331 (2) |

| Volume (ų) | 660.12 (5) |

| Z | 1 |

Data obtained from a co-crystal of benzene-1,2,4,5-tetracarboxylic acid and caffeine. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is invaluable for characterizing the bulk properties of a crystalline material. libretexts.org This technique analyzes the diffraction pattern from a powdered sample, which contains a vast number of randomly oriented crystallites. libretexts.org The resulting diffractogram is a fingerprint of the crystalline phases present in the sample.

PXRD is routinely used to confirm the phase purity of synthesized benzene-1,2,4,5-tetracarboxylic acid and its derivatives. By comparing the experimental PXRD pattern to a simulated pattern calculated from single-crystal data or a reference database, one can verify the identity and crystallinity of the bulk material. researchgate.net In the context of MOFs, PXRD is essential for confirming that the bulk synthesized material corresponds to the structure determined by SCXRD. It is also a powerful tool for studying the stability of these frameworks under different conditions, as changes in the crystal structure will be reflected in the PXRD pattern. For example, the consistency between the simulated and experimental XRD patterns of a luminescent metal-organic framework synthesized from pyromellitic acid confirmed the successful formation of the desired crystal structure. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing valuable information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and can absorb and re-emit electromagnetic radiation at a specific frequency.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of benzene-1,2,4,5-tetracarboxylic acid, the protons on the benzene ring give rise to a characteristic signal. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and typically appear as a singlet in the aromatic region of the spectrum (around 8 ppm). The acidic protons of the four carboxyl groups are also present and will appear as a broad singlet at a much lower field (typically >10 ppm), and their chemical shift can be concentration-dependent. A ¹H NMR spectrum of pyromellitic acid in DMSO-d6 shows signals for the carboxylic acid protons around 13.34 ppm and the aromatic protons in the region of 7.18-8.05 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For benzene-1,2,4,5-tetracarboxylic acid, distinct signals are expected for the carbonyl carbons of the carboxyl groups and the carbons of the benzene ring. Due to symmetry, two signals are expected for the aromatic carbons and one signal for the four equivalent carbonyl carbons. In a ¹³C NMR spectrum of pyromellitic acid in DMSO-d6, the carbonyl carbons and the aromatic carbons can be identified. guidechem.com

Interactive Table: ¹³C NMR Chemical Shifts for Benzene-1,2,4,5-tetracarboxylic Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| Aromatic C-H | ~132 |

| Aromatic C-COOH | ~135 |

Approximate values, may vary depending on solvent and experimental conditions. spectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

The FTIR spectrum of benzene-1,2,4,5-tetracarboxylic acid is dominated by the vibrational modes of the carboxyl groups and the benzene ring. Key characteristic absorption bands include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acids.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxyl groups.

C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the complex pattern of bands observed.

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretch: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the benzene ring.

The FTIR spectrum of pyromellitic acid clearly shows a broad band for the O-H stretch and a sharp peak for the C=O stretch, confirming the presence of the carboxylic acid functional groups. researchgate.netresearchgate.netresearchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for Benzene-1,2,4,5-tetracarboxylic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 |

| Benzene Ring | C=C Stretch | 1600-1450 |

Approximate values, may vary depending on the sample preparation and instrument. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For benzene-1,2,4,5-tetracarboxylic acid, mass spectrometry can be used to confirm its molecular weight of 254.15 g/mol . nih.govnist.gov Different ionization techniques can be employed, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). In ESI-MS, the molecule is typically observed as a deprotonated species, [M-H]⁻, with an m/z of 253. nih.gov The fragmentation pattern can provide further structural confirmation. For example, in GC-MS, a top peak at an m/z of 174 has been reported. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within materials containing the benzene-1,2,4,5-tetracarboxylate ligand, also known as pyromellitate. The absorption of UV-Vis light promotes electrons from lower to higher energy orbitals, and the resulting spectrum reveals information about the electronic structure of the material.

In the context of metal-organic frameworks (MOFs), the UV-Vis spectrum can confirm the incorporation of the pyromellitate ligand and provide insights into the coordination environment. For instance, in a redox-active MOF, Zn(NDC)(DPMBI), where DPMBI is a derivative of pyromellitic diimide, solid-state UV-Vis-NIR spectroscopy was instrumental in confirming the generation of the monoradical anion of the pyromellitic diimide ligand upon chemical reduction. rsc.org

The electronic spectra of complexes containing this compound often exhibit charge-transfer (CT) bands. mdpi.com These bands arise from the transfer of an electron from an electron-rich (donor) to an electron-poor (acceptor) species upon photoexcitation. mdpi.com In some zinc complexes, the metal ion coordination promotes the formation of a CT species, leading to a new absorption band at a higher wavelength. mdpi.com

The free pyromellitic acid (H4btec) ligand itself shows a characteristic emission at around 370 nm. researchgate.net When incorporated into MOFs, the emission properties can be modulated. For example, a zinc-based coordination polymer containing the BTC4- (this compound) ligand exhibits an emission peak at 527 nm. rsc.org Similarly, thorium-based MOFs incorporating 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, a derivative of this compound, display blue ligand-based luminescence. rsc.org

Table 1: UV-Visible Absorption Data for Selected this compound Containing Compounds

| Compound/Material | Absorption Maxima (λmax) | Notes |

| Zinc complex with 2,6-di(imino)pyridine ligand | 282 nm | Charge-transfer band observed. mdpi.com |

| Zinc complex with 4-methoxybenzylamine | 284 nm | mdpi.com |

| Free Pyromellitic Acid (H4btec) | ~370 nm (emission) | researchgate.net |

| [Zn4(BTC)2(H2O)6]n·3nH2O | 527 nm (emission) | rsc.org |

Electron Spin Resonance (ESR) for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. In the study of this compound-based materials, ESR is particularly valuable for investigating redox processes that generate radical ions.

A notable application of ESR is in the study of redox-active MOFs. For the Zn(NDC)(DPMBI) framework, EPR spectroscopy provided direct evidence for the formation of the monoradical anion of the pyromellitic diimide ligand upon chemical reduction with sodium naphthalenide. rsc.org This confirmed that the redox activity was centered on the ligand.

The ability of ligands to stabilize radical species is crucial in many catalytic and electronic applications. Pyridine-oxazoline (pyrox) ligands, for example, have been shown to exhibit redox activity in stabilizing electron-rich Ni(II)-alkyl and -aryl complexes by adopting a ligand-centered radical configuration. nih.gov This highlights the potential for ligands derived from or similar to this compound to participate in and stabilize redox-active states.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Stability Assessment

For MOFs and coordination polymers, TGA is routinely used to determine the temperature at which the framework begins to decompose. For example, a porous aluminum pyromellitate MOF, MIL-121, was shown by TGA to release unreacted pyromellitic acid and water upon heating. capes.gov.br In another study, two coordination polymers, [Co2(BTC)(DMA)(H2O)]n and [Zn4(BTC)2(H2O)6]n·3nH2O, were characterized by TGA to understand their thermal decomposition behavior. rsc.org

The thermal stability is a critical factor for the practical application of these materials. For instance, a Sb–PMA-300 MOF, synthesized from Sb3+ and pyromellitic acid (PMA), was heat-treated at 300 °C, and its thermal properties would be a key determinant of its performance as an anode material for sodium-ion batteries. rsc.org TGA can also be used to determine the composition of multifunctional MOFs by analyzing the mass loss at different stages of heating. researchgate.net

Table 2: Thermal Stability Data for Selected this compound-Based Materials

| Material | Decomposition Onset Temperature | Notes |

| Pyromellitic Acid | 281-284.5 °C (melting point) | sigmaaldrich.comlookchem.com |

| MIL-121 (Aluminum Pyromellitate) | Not specified, but evacuation of guests upon heating is noted. | capes.gov.br |

| [Co2(BTC)(DMA)(H2O)]n | Characterized by TGA. | rsc.org |

| [Zn4(BTC)2(H2O)6]n·3nH2O | Characterized by TGA. | rsc.org |

Microscopic and Surface Analysis Methods

The morphology and surface composition of materials are critical to their properties and function. Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) provide invaluable information at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface topography and morphology of materials. For materials synthesized with this compound, SEM is used to visualize the crystal shape, size, and uniformity.

In the context of MOFs, SEM images can reveal distinct crystal morphologies, such as the hexagonal bars observed for Fe-MOFs. researchgate.net The morphology of MOFs can be influenced by synthesis conditions and the choice of metal ions and ligands. For instance, the morphology of MOF-NiCl2 superstructures can evolve into sheaf-like structures. chemrxiv.org In some cases, SEM can be used in conjunction with other techniques, like Focused Ion Beam (FIB), to probe the internal architecture of MOF crystals. rsc.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.comulvac-phi.com XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the surface. thermofisher.com

For materials containing this compound, XPS can be used to confirm the presence of the constituent elements (carbon, oxygen, and the metal center in MOFs) and to determine their chemical states. For example, the C 1s spectrum is one of the most analyzed regions in XPS and can provide detailed information about the different carbon environments in the benzene ring and carboxylate groups. researchgate.net

XPS is particularly useful for studying surface modifications and the adsorption of molecules onto surfaces. For instance, XPS has been used to investigate the adsorption of benzene on platinum surfaces, revealing different adsorption behaviors on different crystal facets. rsc.org This technique can also be employed to analyze the surface chemistry of polymers and other materials that have been functionalized or modified. eag.comnumberanalytics.com The NIST (National Institute of Standards and Technology) provides a publicly available X-ray Photoelectron Spectroscopy Database which can be a valuable resource for researchers. nist.gov

Table 3: Key Information Obtainable from XPS Analysis of this compound Materials

| Information | Description |

| Elemental Composition | Identifies the elements present on the surface. thermofisher.com |

| Chemical State | Determines the oxidation state and local chemical environment of the elements. thermofisher.comulvac-phi.com |

| Surface Contamination | Detects any unintended species on the material's surface. eag.com |

| Adsorption Studies | Characterizes the interaction of molecules with the surface. rsc.org |

Electrochemical Characterization Techniques for Redox Activity and Charge Transfer

Electrochemical techniques are essential for investigating the redox properties and charge transfer characteristics of materials incorporating the this compound ligand. These methods probe the ability of the material to undergo oxidation and reduction reactions, which is crucial for applications in catalysis, energy storage, and sensing.

The redox activity of MOFs can be tuned by modifying the metal centers or the organic linkers. researchgate.net For instance, the introduction of redox-active ligands, such as those derived from pyromellitic acid, can impart desirable electrochemical properties to the framework. The redox activity of a cobalt-triazolate framework was tuned for selective O2 binding by altering the ligands and metal oxidation state. researchgate.net

In a study of cobalt-based MOFs with different carboxylate linkers, cyclic voltammetry (CV) revealed battery-like characteristics with pronounced redox peaks, indicating reversible oxidation and reduction processes at the electrode-electrolyte interface. nih.gov The shape and position of these peaks provide information about the reaction kinetics and the potential of the material for electrochemical applications. nih.gov

The charge-transfer properties of this compound-containing materials can also be investigated using electrochemical methods. The interaction between electron donor and acceptor moieties within a material can lead to charge-transfer complexes, which can be studied through their electrochemical behavior. mdpi.commdpi.com

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique employed to probe the redox behavior of chemical species. By sweeping the potential of an electrode and measuring the resulting current, CV provides insights into the oxidation and reduction processes of an analyte.

While comprehensive studies on the isolated this compound anion are limited, research on related compounds and materials incorporating this moiety offers significant clues. For instance, studies on pyromellitic diimide, a derivative, have shown distinct redox couples, indicating the inherent redox activity of the pyromellitic core. In these systems, the molecule undergoes sequential one-electron transfer processes.

The precise redox potentials are highly dependent on the experimental conditions, including the solvent, electrolyte, and the nature of the working electrode. Generally, the electron-withdrawing nature of the four carboxylate groups makes the benzene ring susceptible to reduction.

Table 1: Representative Cyclic Voltammetry Data for a Related Pyromellitic Derivative

| Parameter | Value |

| First Reduction Potential (Epc1) | -0.83 V (vs. Ag/Ag+) |

| Second Reduction Potential (Epc2) | -1.46 V (vs. Ag/Ag+) |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF6 |

| Working Electrode | Glassy Carbon |

| Note: This data is for pyromellitic dianhydride and serves as an illustrative example of the redox activity of the pyromellitic core. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the interfacial properties of electrode-electrolyte systems. By applying a small amplitude AC signal over a range of frequencies, EIS can unravel complex processes such as charge transfer resistance, double-layer capacitance, and diffusion.

When applied to materials containing this compound, EIS can validate conductivity and probe the nature of the electrode-material interface. The resulting Nyquist plot, which represents the imaginary part of impedance versus the real part, provides a graphical signature of the electrochemical system.

A typical Nyquist plot for an electrode modified with a material containing this compound might exhibit a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the electrode interface. The diameter of this semicircle provides a measure of the resistance to charge transfer. At lower frequencies, a straight line with a slope of approximately 45 degrees, known as the Warburg impedance, may be observed, which is indicative of diffusion-controlled processes.

The analysis of EIS data often involves fitting the experimental results to an equivalent circuit model, such as the Randles circuit, to quantify the different electrochemical parameters. For instance, in a cobalt-based MOF incorporating the this compound linker, a low equivalent series resistance (ESR) has been reported, indicating good conductivity within the framework. mdpi.com

Table 2: Illustrative Electrochemical Impedance Spectroscopy Parameters

| Parameter | Symbol | Typical Value Range | Description |

| Solution Resistance | Rs | Ohms (Ω) | Resistance of the electrolyte solution. |

| Charge Transfer Resistance | Rct | Kilo-ohms (kΩ) to Mega-ohms (MΩ) | Resistance to the transfer of electrons at the electrode-material interface. |

| Double-Layer Capacitance | Cdl | Microfarads (µF) to Farads (F) | Capacitance of the electrical double layer formed at the interface. |

| Warburg Impedance | Zw | - | Represents the impedance due to mass transfer (diffusion) of species. |

| Note: The specific values are highly dependent on the system under study, including the electrode material, the concentration of the analyte, and the composition of the electrolyte. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For Benzene-1,2,4,5-tetracarboxylate, DFT is used to predict its geometry, vibrational modes, and electronic properties, which are crucial for understanding its reactivity and interaction with other species.

Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional structure of the this compound anion. Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly employed to calculate the equilibrium geometry by finding the minimum energy conformation. nih.govresearchgate.net These calculations yield precise bond lengths and angles. For instance, DFT calculations on benzene (B151609) and its derivatives show excellent agreement with experimental data for C-C and C-H bond lengths. nih.govresearchgate.net The planarity of the benzene ring and the orientation of the four carboxylate groups are key outputs of this process.

Once the optimized geometry is obtained, vibrational analysis can be performed. This involves calculating the frequencies of the fundamental vibrational modes of the molecule. The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. nih.gov The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net For this compound, key vibrational modes include C-H stretching, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the C=O and C-O bonds within the carboxylate groups.

Table 1: Representative Theoretical Bond Lengths for Benzene (for comparison) This table provides context for typical bond lengths in the core benzene structure as determined by various computational methods.